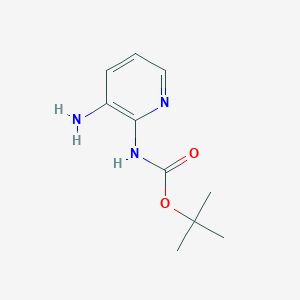

tert-Butyl (3-aminopyridin-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-aminopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,11H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIDKKKSWTZUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618185 | |

| Record name | tert-Butyl (3-aminopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108655-56-7 | |

| Record name | tert-Butyl (3-aminopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-aminopyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 3 Aminopyridin 2 Yl Carbamate

Strategic Approaches to Boc-Protection of 2,3-Diaminopyridines

The primary challenge in synthesizing tert-butyl (3-aminopyridin-2-yl)carbamate lies in the selective protection of one of the two amino groups of the precursor, 2,3-diaminopyridine (B105623). The proximity and differing electronic environments of these groups necessitate carefully designed synthetic strategies to achieve high yields of the desired mono-protected product while avoiding the formation of the di-protected byproduct.

Palladium-Catalyzed Synthetic Routes for Carbamate (B1207046) Formation

While direct acylation with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is common, palladium-catalyzed reactions represent a more advanced, albeit less documented, approach for this specific substrate. Palladium catalysis offers alternative pathways for C-N bond formation, which can be adapted for carbamate synthesis. For instance, palladium-catalyzed amination of aryl halides or triflates is a powerful tool. In a hypothetical application to this synthesis, a suitably functionalized pyridine (B92270), such as 2-halo-3-aminopyridine, could potentially be coupled with a carbamate nucleophile or its synthetic equivalent under palladium catalysis.

Another advanced strategy involves the palladium-catalyzed C-H amination of a biaryl amine substrate using O-benzoylhydroxylamines, providing a concise route to 2,2'-diaminobiaryls rsc.org. While not a direct carbamation, such methodologies highlight the potential of palladium catalysis to forge C-N bonds in complex aromatic systems, which could be adapted for the synthesis of aminopyridine derivatives. These catalytic systems often provide high functional group tolerance and operational simplicity, making them attractive for complex target molecules rsc.org.

Selective Protection Strategies for Primary and Secondary Amine Functionalities

The selective mono-Boc protection of diamines is a well-established strategy that exploits the difference in basicity between the two amino groups. A highly effective and widely used method involves the mono-protonation of the diamine. scielo.org.mxresearchgate.netresearchgate.net By adding one equivalent of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), the more basic amino group is converted into its ammonium (B1175870) salt. This protonated amine is no longer nucleophilic, effectively "blocking" it from reacting with the electrophilic Boc-protection reagent, di-tert-butyl dicarbonate (Boc₂O).

The remaining free amino group can then react selectively with Boc₂O to form the desired mono-protected carbamate. scielo.org.mxresearchgate.net In the case of 2,3-diaminopyridine, the 3-amino group is generally more basic than the 2-amino group due to electronic effects within the pyridine ring. Therefore, the addition of one equivalent of acid would preferentially protonate the 3-amino position, directing the Boc protection to the 2-amino position. However, to obtain the target compound, this compound, conditions must be tuned to favor reaction at the 3-position, which can be achieved by careful control of stoichiometry and reaction conditions. This one-pot procedure is efficient and avoids the need for complex chromatographic separation of mono- and di-protected products. scielo.org.mxresearchgate.net

The general success of this methodology is demonstrated across various acyclic and cyclic diamines, where yields for mono-Boc protected products are consistently high. researchgate.net

| Diamine Substrate | Acid Used | Yield of Mono-Boc Product |

| Ethylenediamine | HCl | 87% |

| 1,3-Diaminopropane | HCl | 80% |

| Piperazine | HCl | 70-80% |

| Bispidine | TFA | 55% |

This table presents data for the selective mono-Boc protection of various diamines to illustrate the general applicability of the acid-mediated strategy. Data adapted from analogous reactions in the literature. researchgate.netsciforum.net

Precursor-Based Synthesis and Optimization of Reaction Conditions

The primary precursor for the synthesis is 2,3-diaminopyridine. This intermediate can be synthesized via several routes, most commonly starting from the readily available 2-aminopyridine. A typical multi-step synthesis involves:

Bromination: Electrophilic bromination of 2-aminopyridine, which preferentially occurs at the 5-position to yield 2-amino-5-bromopyridine. arkat-usa.orgresearchgate.net

Nitration: Nitration of 2-amino-5-bromopyridine introduces a nitro group at the 3-position, forming 2-amino-5-bromo-3-nitropyridine. researchgate.net

Reduction: Catalytic hydrogenation (e.g., using an iron/hydrochloric acid catalyst) of the nitro group affords 2,3-diamino-5-bromopyridine. Subsequent de-bromination can yield the final 2,3-diaminopyridine precursor. researchgate.net

Alternatively, 2,3-diaminopyridine can be prepared by the catalytic reduction of 2-amino-3-nitropyridine or the amination of 3-amino-2-chloropyridine. orgsyn.org A method involving the catalytic reduction of 2,3-dinitropyridine using a palladium-carbon catalyst has also been reported. google.com

Once the 2,3-diaminopyridine precursor is obtained, the optimization of the Boc-protection step is critical. Key parameters include the stoichiometry of reagents and the choice of base. The reaction is typically performed using 1.5 to 2 equivalents of Boc₂O in the presence of a base like triethylamine to achieve high yields, often in the range of 80-90% for aminopyridines. google.comgoogle.com

Evaluation of Catalytic Systems and Reagent Optimization

The efficiency, selectivity, and yield of the carbamate formation are highly dependent on the chosen catalytic system and reaction conditions. Solvents, temperature, and pressure all play crucial roles in directing the reaction toward the desired product.

Temperature and Pressure Regimes for Enhanced Yields and Selectivity

Temperature control is a critical parameter for optimizing both the yield and selectivity of the mono-Boc protection of 2,3-diaminopyridine.

Low Temperatures (0–5 °C): Conducting the reaction at reduced temperatures is a common strategy to enhance selectivity. By slowing down the reaction rate, the more nucleophilic amine has a greater kinetic advantage, leading to a higher ratio of the mono-protected to the di-protected product. Reactions are often initiated at 0 °C, particularly during the addition of the Boc₂O reagent. researchgate.net

Room Temperature: Many Boc-protection procedures are conveniently carried out at ambient room temperature. This provides a balance between a reasonable reaction rate and selectivity, often yielding good results within a few hours (0.5-2 hours). google.comgoogle.com

Elevated Temperatures (40–80 °C): In some cases, particularly with less reactive amines, moderate heating may be required to drive the reaction to completion. For example, certain syntheses are performed at 40 °C or heated to 60-80 °C. researchgate.net However, higher temperatures increase the risk of forming the di-Boc byproduct and other side reactions. Thermal deprotection of Boc groups can occur at temperatures above 100 °C, especially under microwave conditions, which defines an upper limit for the protection step. nih.govresearchgate.net

Pressure is not a standard variable manipulated in typical Boc-protection reactions with Boc₂O. These reactions are almost exclusively performed at atmospheric pressure. High-pressure conditions are more relevant for carbamate syntheses involving gaseous reagents like carbon dioxide. google.com

| Temperature Range | Typical Reaction Time | Outcome |

| 0–5 °C | 2–12 hours | High selectivity for mono-protection, slower reaction rate. |

| Room Temperature (~25 °C) | 0.5–4 hours | Good balance of rate and selectivity, convenient. google.com |

| 40–80 °C | 1–3 hours | Faster reaction, useful for less reactive substrates, risk of lower selectivity. researchgate.net |

This interactive table outlines the general effects of temperature on Boc-protection reactions.

Green Chemistry Principles in Synthetic Route Design and Implementation

The growing emphasis on sustainable chemical manufacturing has led to the critical evaluation of synthetic pathways through the lens of green chemistry. The goal is to design processes that are more efficient, use safer materials, and minimize environmental impact. For the synthesis of this compound, these principles can be applied to both the formation of the 2,3-diaminopyridine intermediate and the selective Boc-protection step.

Catalytic and Greener Reduction Methods

The reduction of a nitro-group precursor, such as 2-amino-3-nitropyridine, is a key step in forming 2,3-diaminopyridine. Traditional methods often employ stoichiometric reducing agents like iron in acidic media or tin(II) chloride, which generate large amounts of metallic waste. orgsyn.org A greener alternative is catalytic hydrogenation, which utilizes a catalyst (e.g., Palladium on carbon, Pd/C) and hydrogen gas, producing only water as a byproduct. This method offers high efficiency and significantly reduces waste. Iron/hydrochloric acid-catalysed reduction has also been used to afford 2,3-diamino-5-bromopyridine in good yield. researchgate.net The choice of solvent is also critical; replacing volatile organic solvents with more benign options like ethanol or even water can further enhance the sustainability of the process.

| Method | Reducing Agent/Catalyst | Solvent | Conditions | Yield | Green Chemistry Considerations |

|---|---|---|---|---|---|

| Classical Reduction | Iron / Acid | Ethanol/Water | Reflux | Variable | Generates significant metallic waste; harsh acidic conditions. |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol or Methanol | Room Temp, Pressure | High | High atom economy; water is the only byproduct; catalyst can be recycled. |

| Catalytic Transfer Hydrogenation | Hydrazine Hydrate, FeCl₃ | Methanol | Reflux | High (for analogous compounds) researchgate.net | Avoids high-pressure H₂ gas; still produces stoichiometric byproducts. |

Efficient and Selective Boc-Protection

Advanced methodologies focus on achieving high regioselectivity. One effective green strategy is the "one-pot" mono-protection of diamines. This can be achieved by differentiating the basicity of the two amino groups. By adding one equivalent of an acid (e.g., generating HCl in situ from trimethylsilyl chloride or thionyl chloride), a mono-ammonium salt is formed. scielo.org.mxresearchgate.net The protonated amino group is deactivated towards the electrophilic di-tert-butyl dicarbonate (Boc₂O), allowing the free amino group to react selectively. This approach avoids complex multi-step protection-deprotection sequences and simplifies the workup procedure. scielo.org.mx Furthermore, the choice of solvent and base is important. Using greener solvents like tetrahydrofuran (THF) or ethyl acetate over chlorinated solvents like dichloromethane (B109758) is preferred. chemicalbook.comgoogle.com Some methods also employ catalytic amounts of reagents like 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) to improve reaction efficiency at milder conditions, such as room temperature. google.com

| Method | Reagents | Solvent | Selectivity | Green Chemistry Considerations |

|---|---|---|---|---|

| Standard Protection | Boc₂O, Triethylamine | Dichloromethane | Low to Moderate | Use of chlorinated solvent; potential for di-protection leading to waste. |

| Catalyst-Assisted | Boc₂O, EDCI, HOBt, TEA | Dichloromethane or THF | High google.comgoogle.com | Allows reaction at room temperature, but uses multiple reagents. google.com Greener solvent option (THF) improves profile. |

| In-situ Mono-protonation | Me₃SiCl (1 eq.), then Boc₂O | Methanol | High scielo.org.mx | Excellent selectivity in a "one-pot" procedure; avoids chromatography and protection/deprotection steps. scielo.org.mxresearchgate.net |

Alternative Routes and Energy Efficiency

Exploring alternative synthetic routes that shorten the number of steps is a core principle of green chemistry. Palladium-catalyzed C-N cross-coupling reactions, for instance, offer a powerful method for forming aryl amines. nih.gov A potential green route to the 2,3-diaminopyridine core could involve a regioselective double amination of a suitable dihalopyridine, potentially using greener catalytic systems and aqueous media. nih.gov

By integrating these green chemistry principles—such as favoring catalytic reactions, using safer solvents, ensuring high selectivity to minimize waste, and improving energy efficiency—the synthesis of this compound can be made more sustainable and economically viable.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Aminopyridin 2 Yl Carbamate

Reactivity Profiles of the Aminopyridine Moiety

The reactivity of the aminopyridine core of tert-butyl (3-aminopyridin-2-yl)carbamate is dictated by the interplay of the electron-deficient pyridine (B92270) ring and two electron-donating amino substituents. One amine is a free primary amine at the C3 position, while the other at the C2 position is protected as a tert-butoxycarbonyl (Boc) carbamate (B1207046).

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring and can form an unreactive pyridinium (B92312) salt under acidic reaction conditions. quora.comquora.com When substitution does occur, it favors the C3 (or β) position as the intermediates for attack at C2 or C4 place a destabilizing positive charge on the electronegative nitrogen atom. quora.comquora.comyoutube.com

However, the presence of the two strong electron-donating groups (the C3-NH₂ and C2-NHBoc) on this compound significantly alters this reactivity profile. Both the amino and the carbamate groups are activating and ortho-, para-directing. The combined effect of these groups overrides the inherent deactivation of the pyridine ring, making it more susceptible to electrophilic attack. The directing effects of the substituents are summarized below.

| Substituent | Position | Activating/Deactivating | Directing Influence |

| Pyridine N | 1 | Deactivating | Meta-directing (to C3, C5) |

| -NHBoc | 2 | Activating | Ortho, Para-directing (to C3, C5) |

| -NH₂ | 3 | Strongly Activating | Ortho, Para-directing (to C2, C4, C6) |

Considering these influences, electrophilic substitution is strongly directed to the C4 and C6 positions, which are para and ortho to the powerful C3-amino activating group, respectively. The C5 position is also activated by the C2-NHBoc group. Therefore, a mixture of products might be expected, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Nucleophilic Reactivity of the Pyridine Nitrogen and Amine Group

The molecule possesses three potential nucleophilic nitrogen centers: the pyridine ring nitrogen (N1), the C3-primary amine (C3-NH₂), and the C2-carbamate nitrogen. The carbamate nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering it essentially non-nucleophilic. The nucleophilicity of the remaining two sites is a key feature of the molecule's reactivity.

The presence of two electron-donating groups enhances the electron density on the pyridine ring, increasing the basicity and nucleophilicity of the ring nitrogen (N1) compared to unsubstituted pyridine. acs.org The C3-amino group is a primary amine and a potent nucleophile in its own right. The relative reactivity of these two sites depends on the electrophile and reaction conditions.

Protonation: Under acidic conditions, protonation is likely to occur at the more basic pyridine nitrogen.

Alkylation/Acylation: Reactions with alkyl halides or acylating agents can occur at either the N1 position to form a pyridinium salt or at the C3-amino group to form a secondary amine or amide. Selective reaction at the C3-amine is often achievable under controlled conditions. The study of 4-aminopyridine's reactivity with halogens, for instance, shows that both charge-transfer complexes and ionic pyridinium species can form, highlighting the versatile nucleophilicity of the system. acs.org

| Nucleophilic Site | Description | Relative Reactivity | Potential Reactions |

| Pyridine Nitrogen (N1) | Enhanced basicity and nucleophilicity due to electron-donating groups. acs.org | High | Protonation, Lewis acid coordination, Alkylation (Quaternization). |

| C3-Amino Group (-NH₂) | Primary aromatic amine. | High | Acylation, Alkylation, Diazotization, Condensation. |

| C2-Carbamate Nitrogen | Amide-like nitrogen. | Very Low / Non-nucleophilic | Lone pair is delocalized into the carbonyl. |

Comprehensive Analysis of Boc-Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions. semanticscholar.orgmasterorganicchemistry.com

Acid-Mediated Cleavage Mechanisms and Kinetic Studies

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. masterorganicchemistry.comfishersci.co.uk

The mechanism proceeds via three key steps: masterorganicchemistry.comcommonorganicchemistry.comyoutube.com

Protonation: The acid protonates the carbonyl oxygen of the carbamate group.

Cation Formation: The protonated intermediate fragments, eliminating a stable tert-butyl cation and forming a transient carbamic acid.

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, which is typically protonated by the excess acid to form an ammonium (B1175870) salt.

The reaction is generally fast, often completing at room temperature. The kinetics are influenced by the strength of the acid, the solvent, and the temperature. For substrates sensitive to strong acids, milder acidic conditions can be employed, such as using p-toluenesulfonic acid. mdpi.com

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 10-50% in CH₂Cl₂ | Very common, volatile byproducts. masterorganicchemistry.comfishersci.co.uk |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate | Widely used, product is HCl salt. researchgate.net |

| Phosphoric Acid (H₃PO₄) | Aqueous THF | Milder alternative. semanticscholar.org |

| p-Toluenesulfonic Acid (pTSA) | CH₂Cl₂ or other organic solvents | Solid, less corrosive alternative to TFA. mdpi.com |

Alternative Deprotection Methodologies for Diverse Synthetic Contexts

While acid-mediated cleavage is standard, the presence of other acid-labile functional groups in a molecule may necessitate alternative deprotection strategies. A variety of methods have been developed to address this need. semanticscholar.org

Lewis Acids: Various Lewis acids can catalyze the removal of the Boc group, often under milder conditions than Brønsted acids. Reagents like TiCl₄, SnCl₄, ZnBr₂, and FeCl₃ have been successfully employed. semanticscholar.orgrsc.org

Neutral/Near-Neutral Conditions: Methods avoiding strong acids have been developed. These include using catalytic iodine, nih.gov or a combination of oxalyl chloride in methanol, which can be effective for substrates with multiple acid-sensitive groups. nih.gov

Thermal and Green Methods: Thermolytic cleavage at high temperatures (e.g., >150 °C) can be effective but may not be suitable for complex molecules. semanticscholar.org More environmentally benign approaches include using water at reflux temperatures or employing deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, which can act as both the solvent and the catalyst. semanticscholar.orgmdpi.com

| Method | Reagents/Conditions | Advantages |

| Lewis Acid Catalysis | ZnBr₂, TiCl₄, SnCl₄, FeCl₃ in CH₂Cl₂. semanticscholar.orgrsc.org | Mild conditions, high chemoselectivity. |

| Iodine Catalysis | I₂ (catalytic), solvent-free or in organic solvent. nih.gov | Neutral conditions, useful for acid-sensitive substrates. |

| Oxalyl Chloride | Oxalyl chloride in Methanol, room temperature. nih.gov | Mild, tolerates other acid-labile groups like esters. |

| Hydrothermal | Water, reflux temperature. semanticscholar.org | Green, avoids organic solvents and catalysts. |

| Deep Eutectic Solvents | Choline chloride/p-toluenesulfonic acid. mdpi.com | Green, simple workup, short reaction times. |

Transformations Involving the Carbamate Functional Group

Beyond its role as a protecting group, the carbamate functionality can participate directly in chemical transformations. The Boc group can influence the reactivity of the parent molecule or be converted into other functional groups.

One of the most significant applications is as a directed metalation group (DMG). The carbonyl oxygen of the Boc group can coordinate to an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation to an adjacent position. In the case of this compound, this strategy could potentially be used to functionalize the C3-amino nitrogen if it were first deprotonated, or more commonly, it could direct functionalization of the pyridine ring, although the inherent acidity of the N-H protons must be considered.

Furthermore, the carbamate group itself can be transformed. For instance, carbamates can be synthesized from amines and carbon dioxide, a reaction that can sometimes be reversible. organic-chemistry.orgacs.orgacs.org While less common than deprotection, the carbamate could, under specific conditions, be converted to an isocyanate via a Curtius-type rearrangement, which could then be trapped by other nucleophiles to form ureas or other derivatives. organic-chemistry.org Palladium-catalyzed cross-coupling reactions using tert-butyl carbamate as an ammonia (B1221849) surrogate are also well-established, highlighting another synthetic application of the carbamate moiety in forming C-N bonds. acs.org

Reaction Kinetics and Thermodynamic Characterization of Key Transformations

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies focused on the reaction kinetics and thermodynamic characterization of this compound. While this compound is available commercially and is utilized in synthetic chemistry, detailed quantitative data regarding its reaction rates, activation energies, and thermodynamic parameters for its transformations are not extensively documented in publicly accessible research.

The reactivity of this compound is predicated on the presence of three key functional groups: the Boc-protected amine at the 2-position, the free amino group at the 3-position, and the pyridine ring itself. The interplay of these groups dictates the compound's chemical behavior. The Boc (tert-butoxycarbonyl) group is a well-established protecting group for amines, and its removal (deprotection) is a common transformation. This reaction is typically acid-catalyzed, proceeding through a carbocationic intermediate. The stability of the tert-butyl cation drives the reaction forward. While the general mechanism is understood, specific kinetic data for this deprotection on the 2-amino-3-aminopyridine scaffold is not available.

The free amino group at the 3-position is a primary nucleophile and can participate in a variety of reactions, including alkylation, acylation, and condensation reactions. The nucleophilicity of this group is influenced by the electronic properties of the pyridine ring and the adjacent Boc-protected amine. The pyridine nitrogen, being basic, can also be protonated or alkylated, which would in turn affect the reactivity of the amino groups.

Given the lack of specific experimental data, a detailed quantitative analysis of the reaction kinetics and thermodynamics is not possible at this time. Further research, including experimental rate studies and computational modeling, would be necessary to elucidate the precise kinetic and thermodynamic profiles of the key transformations involving this compound.

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on "this compound" that strictly adheres to the provided outline. The specific applications and research findings requested for this particular compound are not documented in the public domain under this name.

Extensive searches were conducted to find information regarding the use of this compound in the following areas as specified in the outline:

Construction of Fused Pyridine Systems (v-triazolo[4,5-b]pyridines): While the synthesis of v-triazolo[4,5-b]pyridines often starts from 2,3-diaminopyridine (B105623) derivatives, no specific literature was found that names or details the use of this compound as the precursor for this transformation. The general synthetic route involves the diazotization of an amino group and subsequent cyclization to form the fused triazole ring researchgate.netsemanticscholar.org.

Precursor for Complex Substituted Pyridine Derivatives: There is no available research detailing the role of this specific compound as a general precursor for complex substituted pyridines.

Intermediate in Multi-step Organic Transformations: Its role as a key intermediate in documented multi-step syntheses could not be verified in published literature.

Scaffold for Diversity-Oriented Synthesis (DOS) and Library Generation: The principles of Diversity-Oriented Synthesis often involve using versatile building blocks to create large libraries of structurally diverse molecules nih.govmdpi.commdpi.com. However, there are no specific examples in the literature that cite this compound as a scaffold for such purposes.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions. It is plausible that this compound, a mono-Boc-protected version of 2,3-diaminopyridine, could function as a synthetic intermediate. However, without specific research data and documented examples, any article generated would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be produced as the foundational research findings to support the specific sections and subsections of the outline are not available in the public scientific literature.

Derivatization and Structural Modifications of Tert Butyl 3 Aminopyridin 2 Yl Carbamate

Modifications of the Pyridine (B92270) Ring System

The pyridine ring of tert-butyl (3-aminopyridin-2-yl)carbamate is amenable to various functionalization reactions, enabling the introduction of a diverse array of substituents. These modifications are pivotal in altering the electronic and steric properties of the molecule, thereby influencing its reactivity and potential biological activity.

Introduction of Halogen, Alkyl, and Aryl Substituents via Coupling Reactions

The strategic placement of halogen, alkyl, and aryl groups onto the pyridine ring can be achieved through various modern coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino group can act as a directing group, influencing the regioselectivity of these reactions.

Halogenation can be accomplished at the 4-position of the pyridine ring through lithiation directed by the carbamate (B1207046), followed by quenching with an electrophilic halogen source like hexachloroethane (B51795) or 1,2-dibromoethane. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are instrumental in introducing alkyl and aryl substituents. For instance, a bromo-substituted derivative, tert-butyl (2-bromopyridin-3-yl)carbamate, can serve as a precursor for these coupling reactions. pharmalego.com The Suzuki reaction, in particular, has been successfully employed for the arylation of pyridine rings under mild conditions. researchgate.net

The choice of catalyst and reaction conditions is critical for the successful outcome of these coupling reactions. For example, palladium catalysts with specific ligands like tert-butyl X-Phos have been shown to be effective for the amidation of aryl bromides at room temperature. acs.org

Table 1: Examples of Coupling Reactions for Pyridine Ring Modification

| Entry | Reactant | Coupling Partner | Reaction Type | Product |

| 1 | tert-Butyl (3-amino-4-bromopyridin-2-yl)carbamate | Arylboronic acid | Suzuki Coupling | tert-Butyl (3-amino-4-arylpyridin-2-yl)carbamate |

| 2 | tert-Butyl (3-amino-4-iodopyridin-2-yl)carbamate | Alkylzinc reagent | Negishi Coupling | tert-Butyl (3-amino-4-alkylpyridin-2-yl)carbamate |

| 3 | tert-Butyl (2-bromopyridin-3-yl)carbamate | Amine | Buchwald-Hartwig Amination | tert-Butyl (2-aminopyridin-3-yl)carbamate derivative |

Site-Selective Functionalization at Various Pyridine Positions

Achieving site-selective functionalization at positions other than the activated C4 position presents a significant synthetic challenge due to the electronic nature of the pyridine ring. rsc.org However, recent advancements in C-H functionalization have provided powerful tools to address this challenge. nih.govresearchgate.net

The development of directing groups has been a key strategy in controlling the regioselectivity of C-H activation. researchgate.net While the Boc-protected amino group at the 2-position can direct functionalization, other strategies are often required for accessing more distal positions. For example, transition metal-catalyzed reactions have been developed for the functionalization of the C2, C3, and C4 positions of the pyridine ring. nih.govnih.gov Late-stage functionalization through a sequence of C-H fluorination and nucleophilic aromatic substitution (SNAr) has also emerged as a viable method for introducing a variety of functional groups at the position alpha to the nitrogen. nih.gov

Transformations of the Amine and Carbamate Functionalities

The amino and carbamate groups of this compound offer additional sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Acylation, Alkylation, and Sulfonylation of the Protected Amino Group

The free amino group at the 3-position can readily undergo standard transformations such as acylation, alkylation, and sulfonylation. Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. For instance, the reaction of 3-aminopyridine (B143674) with pivaloyl chloride yields the corresponding amide. researchgate.net Reductive amination provides a route for the introduction of alkyl groups. nih.gov

The protected amino group at the 2-position can also be functionalized after deprotection of the Boc group. This two-step process allows for the selective modification of each amino group.

Table 2: Examples of Amine Functionalization Reactions

| Entry | Reactant | Reagent | Reaction Type | Product |

| 1 | This compound | Acetyl chloride, base | Acylation | tert-Butyl (3-acetamidopyridin-2-yl)carbamate |

| 2 | This compound | Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | tert-Butyl (3-(benzylamino)pyridin-2-yl)carbamate |

| 3 | This compound | Benzenesulfonyl chloride, base | Sulfonylation | tert-Butyl (3-(phenylsulfonamido)pyridin-2-yl)carbamate |

Modifications and Replacements of the tert-Butyl Carbamate Moiety

The tert-butoxycarbonyl (Boc) protecting group is a versatile handle that can be removed under acidic conditions to liberate the free amine. wikipedia.org This deprotection is a common step in multi-step syntheses, allowing for subsequent reactions at the 2-amino position. nih.gov The choice of deprotection conditions, such as using trifluoroacetic acid in dichloromethane (B109758) or hydrochloric acid in methanol, is crucial to avoid unwanted side reactions. wikipedia.org

Beyond simple deprotection, the Boc group can be replaced with other protecting groups or functional moieties. This allows for the fine-tuning of the properties of the final compound. For example, the Boc group can be replaced with other carbamates or amide functionalities to explore structure-activity relationships. The development of methods for the palladium-catalyzed synthesis of N-aryl carbamates from aryl halides and tert-butyl carbamate provides a route for such transformations. researchgate.netresearchgate.net

Advanced Analytical Methodologies for the Characterization and Purity Assessment of this compound

The rigorous characterization and purity assessment of synthetic compounds are fundamental to modern chemical research and development. In the case of this compound, a substituted pyridine derivative, a suite of advanced analytical methodologies is employed to ensure its structural integrity and define its purity profile. These techniques provide a comprehensive understanding of the molecule's chemical identity, from its atomic connectivity to its three-dimensional arrangement in the solid state.

Theoretical and Computational Investigations of Tert Butyl 3 Aminopyridin 2 Yl Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of molecules. While direct computational studies on tert-butyl (3-aminopyridin-2-yl)carbamate are not extensively published, significant insights can be drawn from studies on its close structural isomers, such as 3-amino-4-(Boc-amino)pyridine. These calculations reveal the distribution of electrons within the molecule and help predict its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For the related compound 3-amino-4-(Boc-amino)pyridine, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been performed, yielding specific values for these electronic parameters. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Boc-protected Aminopyridine Isomer Data derived from DFT/B3LYP/6-31+G(d,p) calculations on 3-amino-4-(Boc-amino)pyridine. nih.gov

| Parameter | Description | Calculated Value (Gas Phase) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.78 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.83 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.95 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.305 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.475 |

| Chemical Softness (S) | Reciprocal of chemical hardness | 0.404 |

These calculations indicate that the molecule has a significant HOMO-LUMO gap, suggesting good kinetic stability. nih.gov The distribution of these frontier orbitals is also informative. Typically, in such molecules, the HOMO is localized over the electron-rich aminopyridine ring, while the LUMO may be distributed across the entire π-system. This distribution is key to understanding the molecule's behavior in charge-transfer interactions and chemical reactions.

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling and conformational analysis are used to explore the different spatial arrangements (conformers) a molecule can adopt and their relative energies.

A key conformational feature of this compound is the rotation around the C-N bond of the carbamate (B1207046) group. The partial double-bond character of this amide-like linkage restricts free rotation, potentially leading to distinct syn and anti rotamers. The energy barrier to this rotation is a critical parameter that determines whether these conformers can be isolated or if they rapidly interconvert at room temperature.

Computational studies on related N-arylcarbamates have shown that the rotational barrier is sensitive to the electronic properties of the aromatic ring. For a typical N-alkylcarbamate, the barrier is around 16 kcal/mol. This is lowered to approximately 12.5 kcal/mol for N-phenylcarbamates. nih.govmdpi.com In systems with more electron-withdrawing rings, such as N-(2-pyrimidyl)carbamates, the barrier can be significantly lower (<9 kcal/mol). nih.govmdpi.com This effect is attributed to the electron-withdrawing ring increasing the single-bond character of the C(carbonyl)-N bond. nih.govmdpi.com Given that the pyridine (B92270) ring in this compound is also electron-withdrawing, a similarly lowered rotational barrier compared to simple alkyl carbamates is expected.

A more detailed understanding of the molecule's flexibility can be achieved through a Potential Energy Surface (PES) scan. This computational technique involves systematically changing a specific geometric parameter, such as the dihedral angle of the carbamate C-N bond, and calculating the molecule's energy at each step while allowing all other geometric parameters to relax. The resulting plot of energy versus the scanned coordinate reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. While a specific PES scan for this molecule is not available in the literature, this standard computational method would be the ideal approach to precisely quantify its rotational barriers and identify the most stable conformations.

Reaction Pathway Elucidation through Advanced Computational Chemistry Methods

The generally accepted mechanism for the Boc protection of an amine involves the nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of Boc₂O. This step proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butoxycarbonyl group, which then breaks down into carbon dioxide and tert-butanol, to yield the final N-Boc protected amine.

Computational chemistry can model this entire process. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Transition state theory can then be used to calculate the reaction rates. For a molecule like 2,3-diaminopyridine (B105623), a key question is the selectivity of the reaction: which of the two amino groups (at the C2 or C3 position) is more reactive?

The nucleophilicity of the amino groups is influenced by their electronic environment. The amino group at the C2 position is ortho to the ring nitrogen, while the C3 amino group is meta. These different positions result in distinct electronic effects, which can be quantified using computational methods like Mulliken population analysis or by calculating the Fukui function to predict the most likely site for nucleophilic attack. A computational study would involve locating the transition state for the attack of each amino group on Boc₂O. The reaction pathway with the lower activation energy would be the kinetically favored one, thus predicting the major product of the reaction.

In Silico Studies of Molecular Interactions and Potential Binding Modes

The 2,3-diaminopyridine scaffold is a recognized pharmacophore present in various biologically active molecules. In silico techniques, such as molecular docking and molecular dynamics simulations, are invaluable for exploring how molecules like this compound might interact with biological targets, such as enzymes or receptors, thereby predicting their potential therapeutic applications.

While specific docking studies for this compound are not prominent in the literature, research on related aminopyridine and diaminopyridine derivatives highlights their potential. For instance, various 2-aminopyridine derivatives have been investigated as inhibitors for targets like phosphoinositide-3-kinase (PI3Kδ), a key enzyme in hematological cancers. nih.gov Molecular docking studies of these compounds reveal crucial binding interactions, which typically include:

Hydrogen Bonding: The amino groups and the pyridine nitrogen are excellent hydrogen bond donors and acceptors, respectively. These can form critical interactions with amino acid residues (e.g., glutamic acid, arginine) in a protein's active site.

π-π Stacking: The aromatic pyridine ring can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The tert-butyl group of the Boc moiety provides a bulky, hydrophobic region that can fit into corresponding hydrophobic pockets within a binding site, contributing to affinity and selectivity.

In a typical in silico workflow, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The small molecule (ligand) is then computationally placed into the active site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the best-scoring poses are analyzed to understand the specific molecular interactions responsible for binding. Such studies on the 2,3-diaminopyridine core structure suggest its utility in designing inhibitors for various enzymes, and the presence of the Boc-protecting group in this compound adds a significant hydrophobic feature that could be exploited in rational drug design. chemmethod.com

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Routes

One area of development is the exploration of greener solvents and catalysts. For instance, chemoenzymatic strategies are being investigated to achieve high selectivity and yield under mild reaction conditions, thereby minimizing the use of toxic chemicals. researchgate.net Another approach involves flow chemistry, which can offer better control over reaction parameters, leading to higher purity and safer handling of reagents.

| Starting Material | Reagents and Conditions | Yield | Sustainability Aspect |

| 2,3-Diaminopyridine (B105623) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Tetrahydrofuran (THF), Room Temperature | Moderate to High | Aims to improve selectivity and reduce byproducts. |

| 2,3-Diaminopyridine | Enzymatic acylation | Potentially High | Utilizes biocatalysts for milder and more selective reactions. researchgate.net |

| 2,3-Diaminopyridine | Flow reactor with immobilized catalyst | High | Allows for continuous production, better process control, and reduced waste. |

This table is generated based on principles of sustainable chemistry applied to carbamate (B1207046) synthesis and is for illustrative purposes.

Exploration of New Reactivity Patterns and Unprecedented Transformations

The strategic placement of the amino and Boc-protected amino groups on the pyridine (B92270) ring of tert-Butyl (3-aminopyridin-2-yl)carbamate opens up avenues for novel chemical transformations. The free amino group can readily participate in reactions like diazotization, acylation, and condensation, while the Boc-protected amine can be deprotected under specific conditions to allow for subsequent reactions.

Recent research has focused on utilizing this differential reactivity to construct complex heterocyclic systems. For example, the compound serves as a key precursor in the synthesis of various fused-pyridine structures, which are prevalent in medicinal chemistry. The free amine can be transformed into a directing group for C-H activation reactions, enabling the introduction of new functional groups at specific positions on the pyridine ring.

Furthermore, this compound is used in the synthesis of novel ligands for catalysis. The pyridine nitrogen and the amino groups can coordinate with metal centers, and the tert-butyl group can be modified to tune the steric and electronic properties of the resulting catalyst.

| Reaction Type | Reagents | Product Class | Significance |

| Cyclization | Intramolecular cyclizing agents | Fused-pyridine heterocycles | Access to novel scaffolds for drug discovery. |

| Cross-coupling | Palladium or Copper catalysts | Functionalized pyridines | Introduction of diverse substituents for structure-activity relationship studies. |

| Ligand Synthesis | Metal precursors | Pyridine-based ligands | Development of new catalysts for organic transformations. |

This table illustrates potential reaction pathways for this compound based on its functional groups.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The properties of this compound, such as its stability and well-defined reactivity, make it an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) platforms. These platforms are crucial in modern drug discovery and materials science for rapidly synthesizing and screening large libraries of compounds.

In an automated synthesis workflow, this carbamate can be used as a core building block. Robots can dispense it into reaction vials along with a variety of other reagents to generate a library of derivatives. The differential reactivity of its functional groups allows for a combinatorial approach, where different modifications can be made at either the free amine or the protected amine, leading to a diverse set of final products. This approach significantly accelerates the discovery of new molecules with desired properties. nih.gov

The use of this compound in HTE is particularly valuable for screening potential drug candidates or new materials. For instance, libraries of compounds derived from this compound can be rapidly tested for their biological activity or material properties, allowing researchers to quickly identify promising leads. nih.gov

Potential Applications in Advanced Materials Science and Supramolecular Chemistry

The structural features of this compound also make it a promising candidate for applications in advanced materials science and supramolecular chemistry. The pyridine ring and the amino groups are capable of forming hydrogen bonds and coordinating with metal ions, which are key interactions for building larger, well-defined structures.

In supramolecular chemistry, this compound can act as a "tecton" or building block for the self-assembly of complex architectures. nih.gov By carefully designing the interactions between molecules, it is possible to create supramolecular polymers, gels, and other materials with unique properties. The ability to modify the compound at its reactive sites allows for fine-tuning of these interactions and thus the properties of the resulting material.

In the field of advanced materials, derivatives of this compound could be used to create porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis. The pyridine and amine functionalities can serve as the nodes in these frameworks, while the rest of the molecule can be modified to control the pore size and functionality of the material.

Q & A

Q. What are the optimal methods for synthesizing tert-Butyl (3-aminopyridin-2-yl)carbamate, and how can reaction efficiency be monitored?

The synthesis typically involves coupling reactions between a pyridine derivative and tert-butyl carbamate. A common approach uses coupling reagents like EDCI/HOBt to activate carboxylic acids or amines, followed by Boc protection of the amino group. Reaction progress can be monitored via TLC or HPLC to track the disappearance of starting materials. For intermediates, NMR spectroscopy (e.g., , ) is critical to confirm regioselectivity, particularly at the 3-amino position on the pyridine ring. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data may be limited, general precautions include:

- PPE : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : In sealed containers at 2–8°C under inert gas (e.g., N) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key parameters include:

Q. What strategies address diastereoselectivity challenges during functionalization of the 3-aminopyridine moiety?

Chiral auxiliaries or catalysts (e.g., Pd-mediated cross-coupling) can enhance stereocontrol. For example:

- Dynamic kinetic resolution : Use enantioselective catalysts to favor one diastereomer.

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states to optimize reaction conditions.

Experimental validation via - NOESY NMR or chiral HPLC is essential to confirm stereochemical outcomes .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in multi-step syntheses?

The Boc group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., TFA/DCM). Its steric bulk can hinder undesired side reactions (e.g., nucleophilic substitution at the pyridine ring). However, under basic conditions, carbamate cleavage may occur, requiring careful pH control during reactions .

Q. What analytical approaches reconcile conflicting data on hydrogen-bonding networks in solid-state structures?

Combining SC-XRD with IR spectroscopy and Hirshfeld surface analysis clarifies hydrogen-bonding patterns. For example:

- IR : Stretching frequencies for NH (3300–3400 cm) and carbonyl (1700–1750 cm).

- Hirshfeld plots : Quantify intermolecular interactions (e.g., C–H···O vs. N–H···N) .

Methodological Challenges and Solutions

Q. How can researchers mitigate hydrolysis of the carbamate group during prolonged storage?

- Lyophilization : Remove residual water.

- Additives : Include desiccants (e.g., molecular sieves) in storage vials.

- Stability studies : Accelerated degradation tests (40°C/75% RH) identify optimal storage conditions .

Q. What computational tools predict the compound’s pharmacokinetic properties for drug-discovery applications?

- ADMET Prediction : Software like SwissADME or ADMETlab estimates bioavailability, logP, and metabolic stability.

- Molecular docking : AutoDock Vina screens interactions with target proteins (e.g., kinase inhibitors).

Validation via in vitro assays (e.g., microsomal stability tests) is necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.